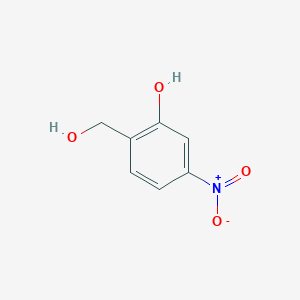
3,4-二氯-5-硝基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-5-nitropyridine (DCNP) is an organic compound that has been studied for its potential applications in the scientific field. It is a novel compound that has been synthesized from the reaction of 3,4-dichloro-5-nitrobenzaldehyde and pyridine. DCNP is a yellow-colored solid with a molecular weight of 242.97 g/mol and a melting point of 145-146 °C. DCNP has been studied for its potential applications in the scientific field, including as a potential inhibitor of the enzyme xanthine oxidase, as a potential antioxidant, and as a potential therapeutic agent for certain types of cancer.
科学研究应用
合成硝基吡啶
3,4-二氯-5-硝基吡啶在有机化学中是合成各种硝基吡啶的重要化合物。该过程涉及与氯仿、氯乙酸甲酯和2-氯丙酸乙酯反应,导致对位或邻位取代产物的良好产率和区域选择性(Andreassen et al., 2004)。此外,它还用于合成2-取代-5-硝基吡啶,通过一系列步骤从3-硝基吡啶开始,突显了它在有机合成中的多功能性(Bakke, 2005)。
抗癌剂的研发
研究探索了3,4-二氯-5-硝基吡啶在开发潜在抗癌剂中的应用。通过通过水解、催化氢化和与α-卤代酮反应来改变其结构,研究人员合成了吡啶并[4,3-b][1,4]噁唑和吡啶并[4,3-b][1,4]噻噁唑,这些化合物被用于测试它们对携带白血病的小鼠的癌细胞增殖和存活的影响(Temple et al., 1983)。
在化学合成中的作用
它的作用延伸到各种化学合成过程中。例如,它已被用于合成3-甲氧基-5,6-二氨基-2-硝基吡啶,展示了它在多步有机合成和进一步反应中的实用性(Jun, 2007)。该化合物还参与了提取和分离过程,例如在使用氯仿提取4-硝基吡啶中(Huang Rong-rong, 2008)。
光还原研究
对与3,4-二氯-5-硝基吡啶密切相关的化合物4-硝基吡啶在不同溶液中的光还原进行了研究。这项研究对于了解硝基吡啶及其衍生物的光物理性质至关重要(Hashimoto et al., 1971)。
作用机制
Target of Action
Nitropyridines, a class of compounds to which 3,4-dichloro-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
It’s known that nitropyridines can be involved in various reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-nitropyridine. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Moreover, the reaction conditions, such as the presence of certain solvents or reagents, can also affect the compound’s reactivity and subsequent interactions with its targets .
安全和危害
未来方向
The synthesis of nitropyridines, including 3,4-Dichloro-5-nitropyridine, has been a subject of research due to their importance in various fields. Future directions could involve exploring more efficient synthesis methods and investigating the potential applications of these compounds in different areas .
生化分析
Biochemical Properties
3,4-Dichloro-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate. The interactions between 3,4-Dichloro-5-nitropyridine and biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the conformation and function of the target molecules .
Cellular Effects
The effects of 3,4-Dichloro-5-nitropyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dichloro-5-nitropyridine has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,4-Dichloro-5-nitropyridine exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding often involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Furthermore, 3,4-Dichloro-5-nitropyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dichloro-5-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3,4-Dichloro-5-nitropyridine can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Studies have shown that there is a threshold dose above which 3,4-Dichloro-5-nitropyridine can cause significant changes in cellular function and overall health of the animal. These effects can include alterations in enzyme activity, changes in gene expression, and disruptions in metabolic pathways .
Metabolic Pathways
3,4-Dichloro-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, 3,4-Dichloro-5-nitropyridine can inhibit certain enzymes involved in the metabolism of other compounds, leading to an accumulation of substrates and a decrease in the levels of products .
Transport and Distribution
The transport and distribution of 3,4-Dichloro-5-nitropyridine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and it can also bind to proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of 3,4-Dichloro-5-nitropyridine, thereby influencing its overall activity and function .
Subcellular Localization
3,4-Dichloro-5-nitropyridine is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it allows 3,4-Dichloro-5-nitropyridine to interact with specific biomolecules and influence their function. For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
属性
IUPAC Name |
3,4-dichloro-5-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPLFVLCXIYHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474398 |
Source


|
| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56809-84-8 |
Source


|
| Record name | 3,4-DICHLORO-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

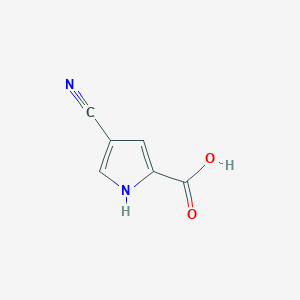


![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)
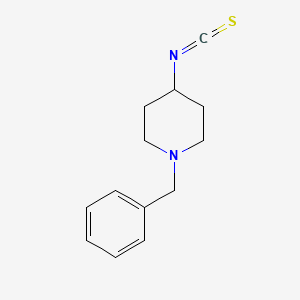
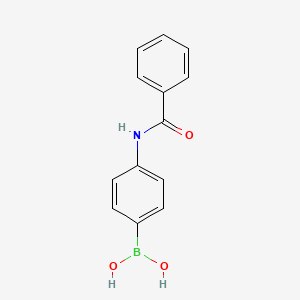

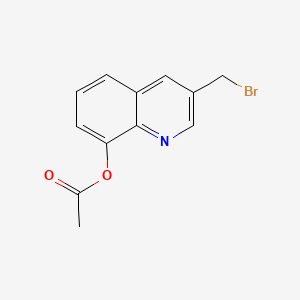
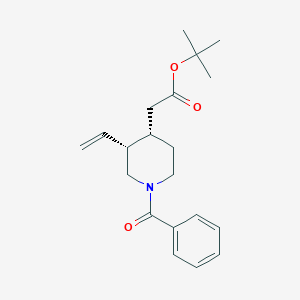


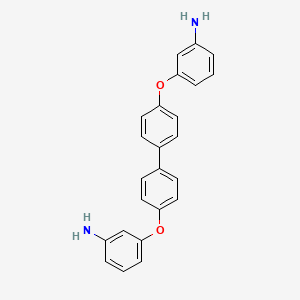
![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
